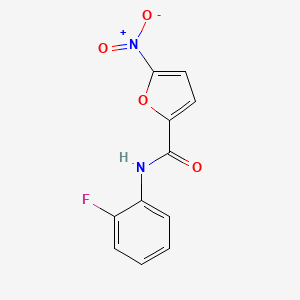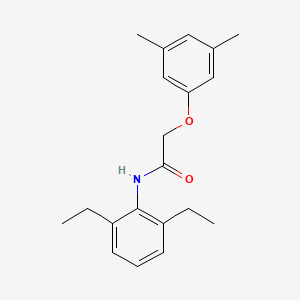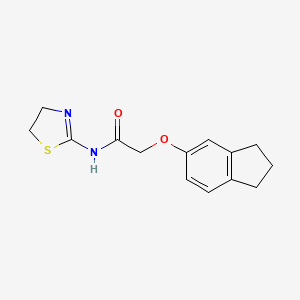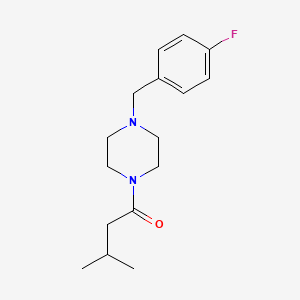![molecular formula C14H17N5O2 B5666906 1-{4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-3-methoxyacetone](/img/structure/B5666906.png)
1-{4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-3-methoxyacetone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of chemicals characterized by the presence of a triazine ring, a feature that is often associated with various biological activities and potential applications in materials science. The triazine core, combined with substituted amino groups and a methoxyacetone moiety, suggests a potential for diverse chemical reactivity and interactions, leading to its consideration in scientific research.
Synthesis Analysis
The synthesis of related triazine derivatives involves multiple steps, including condensation, cyclization, and substitution reactions. For instance, triazine derivatives have been synthesized via reactions involving isocyanates and ethoxycarbonylhydrazones, resulting in 3,5-disubstituted 1-amino-1,3,5-triazine-2,4,6-triones under specific conditions (Chau, Malanda, & Milcent, 1998). These methodologies highlight the versatile routes available for constructing triazine-based compounds, suggesting analogous strategies might be applicable for the target compound's synthesis.
Molecular Structure Analysis
The molecular structure of triazine derivatives, including bond lengths, angles, and conformational details, can be elucidated using techniques such as X-ray crystallography. For similar compounds, studies have revealed detailed insights into their molecular geometry and the orientation of substituents around the triazine ring, which significantly influences their reactivity and interactions (Hwang, Tu, Wang, & Lee, 2006).
Chemical Reactions and Properties
Triazine compounds engage in a variety of chemical reactions, including nucleophilic substitutions, additions, and cyclization reactions, which can alter their chemical properties significantly. For example, derivatives of triazines have been used as precursors in the synthesis of novel anti-tumor agents, demonstrating the potential for bioactivity modulation through chemical transformation (Badrey & Gomha, 2012).
Physical Properties Analysis
The physical properties of triazine derivatives, such as solubility, melting points, and crystallinity, can be significantly influenced by the nature of their substituents. Studies involving related compounds provide insights into how modifications to the triazine core affect these properties, which is crucial for their application in various fields (Thabet, Al‐Hossainy, & Imran, 2020).
Chemical Properties Analysis
The chemical behavior of triazine derivatives, including reactivity towards nucleophiles, electrophiles, and other reactants, is a subject of ongoing research. The electronic structure, as determined by functional groups attached to the triazine ring, plays a critical role in defining these properties. For instance, the introduction of electron-donating or withdrawing groups can significantly alter the compound's reactivity patterns, making it a versatile candidate for further chemical modifications (Elokhina et al., 1996).
Direcciones Futuras
The future directions for the study of “1-{4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-3-methoxyacetone” could involve further exploration of its synthesis, chemical reactions, and potential applications. Given the interest in similar compounds in medicinal chemistry, this compound could also be a subject of future research in drug discovery .
Propiedades
IUPAC Name |
1-[4-amino-6-(4-methylanilino)-1,3,5-triazin-2-yl]-3-methoxypropan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-9-3-5-10(6-4-9)16-14-18-12(17-13(15)19-14)7-11(20)8-21-2/h3-6H,7-8H2,1-2H3,(H3,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIIHGCOJCBWTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CC(=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-methoxyphenoxy)ethyl]-2-methyl-1H-benzimidazole](/img/structure/B5666826.png)



![5-tert-butyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1,3,4-oxadiazol-2-amine](/img/structure/B5666872.png)
![2-(2-hydroxyethyl)-8-[(1-methyl-1H-indazol-3-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5666885.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B5666893.png)
![3,4-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5666895.png)
![(3R*,4R*)-3-cyclobutyl-4-methyl-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5666902.png)

![N-methyl-4-{5-[(4-methylpiperidin-1-yl)methyl]-1H-tetrazol-1-yl}-N-(tetrahydro-2H-thiopyran-4-yl)butanamide](/img/structure/B5666919.png)
![3-{2-oxo-2-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]ethyl}-2,4-imidazolidinedione](/img/structure/B5666922.png)
![1-{2-[(3R*,4S*)-3-amino-4-phenylpyrrolidin-1-yl]-2-oxoethyl}-3-methyl-1H-pyrazol-5-amine](/img/structure/B5666928.png)
